2,6-Dimethyl-d6-pyridine
Overview
Description
2,6-Dimethylpyridine, also known as 2,6-Lutidine, is a volatile flavor compound that is reported to occur in soy sauce and boiled buckwheat flour . It is also one of the key volatiles bases found in cigar and cigarette smoke . It is a colorless liquid with mildly basic properties and a pungent, noxious odor .
Synthesis Analysis
A laboratory route involves condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation . It is produced industrially by the reaction of formaldehyde, acetone, and ammonia .
Molecular Structure Analysis
The molecular geometries, normal mode frequencies, intensities, and corresponding infrared assignments of monomeric and dimeric 2,6-dimethylpyridine in the ground state were investigated at the density functional theory (DFT)-B3LYP level using the 6-311+G (d, p) basis set .
Chemical Reactions Analysis
The apparent thermodynamics and reaction kinetics of the synthesis of [ (5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethyl ammonium bromide (DPTAB) were studied . The apparent activation energy of the synthesis reaction of DPTAB is 69.27 kJ mol −1, and the apparent reaction heat is –74.46 kJ mol −1 .
Physical And Chemical Properties Analysis
2,6-Dimethylpyridine has a molecular weight of 107.15, a refractive index n20/D 1.497 (lit.), a boiling point of 143-145 °C (lit.), a melting point of −6 °C (lit.), and a density of 0.92 g/mL at 25 °C (lit.) .
Scientific Research Applications
Chemical Standards in Ion Mobility Spectrometry
2,6-Dimethylpyridine has been studied for its use in ion mobility spectrometry. It yields a protonated molecule and is useful in standardizing reduced mobilities, important for comparing mobility spectra in different laboratories (Eiceman, Nazarov, & Stone, 2003).
NMR Analysis of Plant Cell Walls
Perdeuterated pyridinium molten salt, which includes 2,6-Dimethyl-d6-pyridine, has been used for the direct dissolution and nuclear magnetic resonance (NMR) analysis of plant cell walls, aiding in lignin engineering for biofuel research (Jiang, Pu, Samuel, & Ragauskas, 2009).
Selective Poisoning of Bronsted Sites on Synthetic Y Zeolites
2,6-Dimethylpyridine has been used to study the selective poisoning of Bronsted sites on synthetic Y zeolites, which is relevant for understanding catalytic processes (Jacobs & Heylen, 1974).
Synthesis of Pyridine-Based Ligands for Supramolecular Chemistry
2,6-Bis(trimethyltin)pyridine, a related compound, has been synthesized and used to prepare various pyridine-based ligands for use in supramolecular chemistry (Schubert & Eschbaumer, 1999).
Corrosion Control of Aluminum
2,6-Dimethylpyridine has demonstrated effectiveness in controlling the corrosion of aluminum in various environments, making it valuable for material science research (Padash, Sajadi, Jafari, Jamalizadeh, & Rad, 2020).
Synthesis of Pyridine 2, 6-dicarboxylic Acid
Research has been conducted on the synthesis of pyridine 2, 6-dicarboxylic acid using 2,6-dimethylpyridine, utilizing microwave irradiation to improve the synthesis process (Guo-Fu Zhang, Qing Zhang, Hairui Zhang, Bai, Ye, & Liu, 2010).
Mechanism of Action
Target of Action
2,6-Dimethyl-d6-pyridine, also known as 2,6-Lutidine, is an organic compound that is primarily used as a reagent in various chemical reactions . The specific targets of this compound can vary depending on the context of its use In the pharmaceutical industry, it can be used to produce a variety of drugs, each with different targets.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. As a reagent, it can participate in various types of reactions, including condensation, oxidation, and reduction . The compound’s interaction with its targets often results in the formation of new chemical bonds, leading to the creation of new compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the specific context of its use. For instance, in the synthesis of certain pharmaceuticals, it may be involved in pathways related to the formation of heterocyclic compounds . .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the positions of ν8a and ν* (NH) bands in the spectrum of protonated 2,6-Dimethyl-d6-pyridine vary with the strength of Brønsted acidity . The higher the ν* (NH) wavenumber and the lower the ν8a wavenumber, the stronger the acidity .
Cellular Effects
It is known that the compound is a volatile flavor compound that is reported to occur in soy sauce and boiled buckwheat flour . It is also one of the key volatiles bases found in cigar and cigarette smoke .
Molecular Mechanism
It is known that the compound is less nucleophilic than pyridine due to the steric effects of the two methyl groups . This property could potentially influence its interactions with other biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 144 °C and a melting point of -5.8 °C .
Metabolic Pathways
It is known that pyridines can be biodegraded via multiple pathways . Methylation significantly retards degradation of the pyridine ring .
Transport and Distribution
It is known that the compound is soluble in water .
Subcellular Localization
It is known that the compound is a colorless liquid with mildly basic properties .
Properties
IUPAC Name |
2,6-bis(trideuteriomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISVCGZHLKNMSJ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC(=CC=C1)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445598 | |
Record name | 2,6-Dimethyl-d6-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10259-14-0 | |
Record name | 2,6-Dimethyl-d6-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10259-14-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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